Product packaging for 2-(2-Amino-4-nitrophenyl)acetamide(Cat. No.:)

2-(2-Amino-4-nitrophenyl)acetamide

Cat. No.: B15251643
M. Wt: 195.18 g/mol
InChI Key: XLCSNRIAAXFCEY-UHFFFAOYSA-N
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Description

2-(2-Amino-4-nitrophenyl)acetamide is an aromatic organic compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . This chemical serves as a valuable intermediate and building block in synthetic organic chemistry and pharmaceutical research. It is characterized by the presence of both an amino (-NH2) and a nitro (-NO2) functional group on the benzene ring, alongside an acetamide side chain, making it a versatile precursor for further chemical transformations . Researchers utilize this compound in the development of more complex molecules; for instance, related acetamide derivatives are investigated in the synthesis of novel photodegradable antimicrobial agents, a promising area of study for addressing antibiotic resistance . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for example on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for MS-compatible applications) . This method is scalable and can be adapted for fast UPLC applications or for the isolation of impurities in preparative separation . The compound is for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O3 B15251643 2-(2-Amino-4-nitrophenyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

2-(2-amino-4-nitrophenyl)acetamide

InChI

InChI=1S/C8H9N3O3/c9-7-4-6(11(13)14)2-1-5(7)3-8(10)12/h1-2,4H,3,9H2,(H2,10,12)

InChI Key

XLCSNRIAAXFCEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)CC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2 Amino 4 Nitrophenyl Acetamide

Precursor Synthesis and Preparative Strategies

The construction of the target molecule is achieved through the strategic modification of precursor aromatic compounds. This involves a sequence of nitration, amination, and acylation reactions, each critical for installing the required functional groups in the correct positions.

The introduction of a nitro group (–NO₂) onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. wikipedia.org Typically, this is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgkhanacademy.org The nitronium ion then attacks the electron-rich aromatic ring. The presence of existing substituents on the ring dictates the position of the incoming nitro group. For instance, electron-donating groups direct the nitration to ortho and para positions, while electron-withdrawing groups direct it to the meta position.

In the context of synthesizing precursors for 2-(2-Amino-4-nitrophenyl)acetamide, a common strategy involves the nitration of a substituted benzene (B151609) derivative. For example, the nitration of phenylacetamide would be a potential route, though the directing effects of the acetamido group must be considered. Alternative methods for nitration exist, such as using fuming nitric acid or other nitrating agents like dinitro-5,5-dimethylhydantoin (DNDMH), which can offer good functional group tolerance. organic-chemistry.org

A relevant example is the preparation of 2-amino-4-nitrophenol (B125904), a related structure, which starts from the nitration of a phenol (B47542) derivative to produce 2,4-dinitrophenol (B41442). orgsyn.orggoogle.com This highlights how dinitration can be a key step, with one of the nitro groups later being selectively reduced to an amine.

The introduction of an amino group (–NH₂) onto the aromatic ring is often accomplished through the reduction of a nitro group. This transformation is a cornerstone of synthetic organic chemistry. A variety of reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule.

A classic method involves the use of a metal, such as iron or tin, in the presence of an acid like hydrochloric acid (HCl). khanacademy.org This process generates the corresponding amine. A subsequent neutralization step with a base like sodium hydroxide (B78521) is typically required. khanacademy.org

For syntheses requiring selective reduction, where only one of two nitro groups is converted to an amine, specific reagents and conditions are necessary. The partial reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol can be achieved using sodium sulfide (B99878) or hydrogen sulfide in an aqueous alkaline solution. orgsyn.orggoogle.com Controlling the pH during this reduction is crucial for achieving high yields. google.com A patent describes an improved process where maintaining the pH between 7 and 9.5 during the hydrosulfide (B80085) reduction of 2,4-dinitrophenol significantly enhances the yield of 2-amino-4-nitrophenol. google.com Another documented procedure for this selective reduction uses ammonium (B1175870) chloride and sodium sulfide, with the reaction temperature carefully controlled. orgsyn.org

A patent for the preparation of 2-amino-4-acetyl aminoanisole, a structurally similar compound, details a process involving the catalytic hydrogenation of 2,4-dinitroanisole (B92663) using hydrogen gas and a catalyst, followed by an acetylation step. google.com This demonstrates an industrial approach to selective reduction and subsequent functionalization.

The formation of the acetamide (B32628) group [–NHC(O)CH₃] is achieved through the acylation of an aromatic amine. This nucleophilic substitution reaction involves the amine acting as a nucleophile, attacking an electrophilic acylating agent. youtube.comquora.com

A widely used and efficient method for acylation is the reaction of an aniline (B41778) derivative with either acetic anhydride (B1165640) or acetyl chloride. quora.comiupac.org Both reagents provide the necessary acetyl group (CH₃CO–). The reaction with acetyl chloride is vigorous and produces hydrochloric acid as a byproduct. youtube.com The use of acetic anhydride is also common and results in the formation of acetic acid as a byproduct. quora.comuobasrah.edu.iq

Table 1: Acylation of Aniline Derivatives
Aniline DerivativeAcylating AgentProductYieldReference
4-fluoro-3-nitroaniline (B182485)Acetic AnhydrideN-(4-fluoro-3-nitrophenyl)acetamide85% mdpi.com
4-hydroxy-2-nitroanilineAcetic AnhydrideN-(4-hydroxy-2-nitrophenyl)acetamideNot specified nih.gov
AnilineAcetyl ChlorideAcetanilideNot specified youtube.com

Chloroacetyl chloride (ClCOCH₂Cl) is a bifunctional reagent used for introducing a chloroacetamide group. chemicalbook.comwikipedia.org The acyl chloride end reacts readily with amines to form amides, while the chloro-substituted end can be used for further chemical modifications. chemicalbook.com

This reagent is employed in the synthesis of various compounds. For example, it reacts with aminopyrimidine derivatives in acetonitrile (B52724) to form the corresponding chloroacetamide derivatives. erciyes.edu.tr In another instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was synthesized from the reaction of 4-fluoro-3-nitroaniline and chloroacetyl chloride in the presence of triethylamine, with an 80% yield. mdpi.com The presence of the chloro atom in the acetamide group can be a key feature for subsequent cyclization or coupling reactions. proquest.com

Table 2: Acetylation using Chloroacetyl Chloride
Starting AmineSolvent/ConditionsProductYieldReference
4-fluoro-3-nitroanilineTriethylamine2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide80% mdpi.com
1-aminopyrimidine derivativesAcetonitrile, 0°CN-(pyrimidin-yl) chloroacetamide derivatives85% (for one derivative) erciyes.edu.tr

Acylation Strategies for Acetamide Moiety Formation

Advanced Synthetic Approaches

While traditional methods provide reliable pathways, advanced synthetic approaches offer alternative strategies, often focusing on improving efficiency, selectivity, or environmental friendliness. For instance, enzymatic catalysis represents a milder approach to acylation. The chemoselective acetylation of 2-aminophenol (B121084) to N-(2-hydroxyphenyl)acetamide has been achieved using an immobilized lipase (B570770) (Novozym 435) in nonaqueous media. acs.org Such biocatalytic methods can offer high selectivity for one functional group over another, which is particularly valuable in complex molecules.

Another area of advanced synthesis involves novel C-H amination reactions, which aim to directly install an amino group onto an aromatic C-H bond, potentially bypassing the need for a nitration-reduction sequence. researchgate.net While not yet a standard method for this specific target molecule, these developing technologies represent the future of aromatic amine synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technology for accelerating organic reactions, often leading to higher yields and reduced reaction times. researchgate.netnih.gov This approach is particularly effective for the synthesis of heterocyclic compounds and for promoting reactions that are sluggish under conventional heating. nih.gov For the synthesis of nitroaniline derivatives, microwave irradiation can significantly speed up the reaction and improve yields. clockss.org

A general approach for synthesizing N-aryl acetamides involves the reaction of a corresponding aniline with an acetylating agent. In a microwave-assisted protocol, this could involve heating a mixture of the amine precursor, such as 2,4-diaminonitrobenzene, with an acetylating agent in a suitable solvent like DMF within a microwave reactor. clockss.org The use of microwave energy can reduce reaction times from hours to mere minutes. nih.gov For instance, syntheses of related azo-linked polymers from aromatic nitro monomers saw reaction times drop from 24 hours with conventional heating to just 5-15 minutes under microwave conditions, with yields increasing from as low as 37% to over 95%. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Nitro-Aromatic Compounds
Reaction TypeConditionsReaction TimeYieldReference
Reductive Homocoupling of DinitrobenzeneConventional Heating (DMF, NaBH₄)24 h79% nih.gov
Reductive Homocoupling of DinitrobenzeneMicrowave Irradiation (DMF, NaBH₄)5 min94% nih.gov
Reductive Homocoupling of TrinitrobenzeneConventional Heating (DMF, NaBH₄)24 h37% nih.gov
Reductive Homocoupling of TrinitrobenzeneMicrowave Irradiation (DMF, NaBH₄)15 min95% nih.gov
Halogenated Nitrobenzene to NitroanilineConventional HeatingLong reaction timesModerate clockss.org
Halogenated Nitrobenzene to NitroanilineMicrowave Irradiation (DMF, K₂CO₃)10 minSignificantly Improved clockss.org

Catalytic Acetylation Strategies

Catalytic methods for the N-acetylation of aromatic amines are highly sought after to improve efficiency and reduce waste. The reactivity of the amine is a key factor; the presence of a strong electron-withdrawing group like the nitro group on the aromatic ring decreases the nucleophilicity of the amino group, making acetylation more challenging. nih.gov

Several catalytic systems have been explored for the acetylation of nitroanilines:

Acid Catalysis: A straightforward approach involves using acetic anhydride as the acetylating agent with an acid catalyst. Vinegar, which contains acetic acid, has been successfully used as a weak acid catalyst for the acetylation of o-nitroaniline and m-nitroaniline, affording high yields under solvent-free conditions at room temperature. ijcrt.org

Heterogeneous Catalysis: Alumina (B75360) has been employed as a low-cost, environmentally friendly Lewis acid catalyst in a continuous-flow system for N-acetylation using acetonitrile as the acetylating agent. nih.gov While this method worked well for many aromatic and aliphatic amines, it was found to be ineffective for nitroanilines, with no conversion observed due to the reduced nucleophilicity of the amino group. nih.gov

Reductive Acetylation: A powerful one-pot strategy involves the initial catalytic reduction of a nitro group, followed by in-situ acetylation of the newly formed amine. iosrjournals.org For example, aromatic nitro compounds can be efficiently reduced using sodium borohydride (B1222165) with a catalytic amount of Palladium on carbon (Pd-C). The resulting amine is then acetylated with acetic anhydride in the same reaction vessel, providing the acetamide product in excellent yields without the need to isolate the often sensitive amine intermediate. iosrjournals.org

Table 2: Catalytic Strategies for N-Acetylation of Nitroanilines
Catalyst SystemAcetylating AgentSubstrate(s)ConditionsOutcomeReference
Vinegar (Acetic Acid)Acetic Anhydrideo-Nitroaniline, m-NitroanilineRoom Temp, Solvent-freeHigh Yield (75-89%) ijcrt.org
Alumina (Lewis Acid)AcetonitrileNitroanilinesContinuous-flowNo conversion nih.gov
Pd-C / NaBH₄Acetic AnhydrideAromatic Nitro CompoundsOne-pot, MeOH-waterExcellent Yields iosrjournals.org
Boric AcidUreaCarboxylic AcidsSolvent-free, 160-180°CGood Yields (Amide formation) researchgate.netsemanticscholar.org

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net These principles are highly relevant to the synthesis of this compound.

Key green chemistry strategies applicable to its synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, traditional acetylations using acetic anhydride leave behind an acetic acid molecule as waste, lowering the atom economy. researchgate.net

Use of Safer Solvents and Reagents: Many syntheses can be optimized by replacing hazardous solvents like dichloromethane (B109758) with safer alternatives or by moving to solvent-free conditions. semanticscholar.orgresearchgate.net The use of vinegar as a catalyst is an example of employing a benign reagent. ijcrt.org

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts like alumina or green catalysts like boric acid, is preferred over stoichiometric reagents as they reduce waste. nih.govsemanticscholar.org

Energy Efficiency: Microwave-assisted synthesis is a prime example of an energy-efficient method that drastically reduces reaction times and, consequently, energy consumption compared to conventional heating. nih.gov

Reduction of Derivatives: One-pot reactions, such as reductive acetylation, avoid the need for intermediate isolation and purification steps, which saves solvents and energy and prevents yield loss. iosrjournals.org This aligns with the principle of reducing unnecessary derivatization. acs.org

Solvent-free methods, such as heating a mixture of a carboxylic acid, urea, and boric acid catalyst, represent a significant green approach to amide synthesis, obeying multiple principles of green chemistry by eliminating solvent waste and often simplifying product workup. researchgate.netsemanticscholar.org

Post-Synthetic Modifications and Derivatization Strategies

The three distinct functional moieties of this compound—the aromatic amino group, the nitro group, and the acetamide linkage—offer a rich platform for post-synthetic modifications to create a diverse range of derivatives.

Transformations of the Amino Group

The primary aromatic amino group is a versatile handle for numerous chemical transformations.

Diazotization: The most prominent reaction of primary aromatic amines is diazotization. organic-chemistry.org Treatment with nitrous acid (generated in-situ from sodium nitrite (B80452) and a strong acid) converts the amino group into a diazonium salt. organic-chemistry.org These salts are valuable intermediates; for example, 4-nitroaniline (B120555) can be converted to the 4-nitrobenzenediazonium (B87018) ion. nih.gov Diazonium salts can subsequently undergo a variety of reactions, such as the Sandmeyer reaction to introduce halides or the Schiemann reaction for fluorination. organic-chemistry.org They are also key precursors for the synthesis of azo compounds through coupling reactions. organic-chemistry.orgnih.gov

Acylation and Alkylation: The amino group can react with acid chlorides, anhydrides, and esters in acylation reactions to form diamides or N-substituted amides. ncert.nic.in Similarly, it can undergo alkylation with alkyl halides. ncert.nic.in

Azo Coupling: In a metal-catalyst-free approach, aromatic amines can serve as in-situ reductants and couple directly with nitroarenes under microwave irradiation to form unsymmetrical azo dyes. nih.gov

Reactions at the Nitro Group

The aromatic nitro group is primarily an electrophilic site and is most commonly targeted for reduction.

Selective Reduction to Amine: A key transformation is the selective reduction of the nitro group to a primary amine, yielding a diamino derivative. This must be done without affecting the amide group. Several chemoselective methods are available:

Hydrazine-based systems: Using hydrazine (B178648) hydrate (B1144303) in the presence of commercial zinc dust is an effective method for the selective reduction of aromatic nitro groups while leaving other reducible groups like amides intact. researchgate.netresearchgate.netniscpr.res.in

Metal-free reduction: Trichlorosilane in the presence of a base is a highly chemoselective system that reduces nitro groups without affecting other functional groups, including carbonyls and nitriles. rsc.orggoogle.com

Catalytic Hydrogenation: Systems like sodium borohydride with a catalytic amount of Pd-C can efficiently reduce the nitro group. iosrjournals.org

Addition of Nucleophiles: In a less common but notable reaction, the nitro group itself can act as an electrophile. Chelated ester enolates can react with aromatic nitro compounds in a 1,3-addition mode directly at the nitro group, yielding N-arylhydroxylamine derivatives. organic-chemistry.org

Table 3: Summary of Post-Synthetic Modifications
Functional GroupReaction TypeReagentsProduct TypeReference
Amino Group DiazotizationNaNO₂, Strong AcidDiazonium Salt organic-chemistry.org
Azo CouplingNitroarenes, MWAzo Dye nih.gov
AcylationAcid Chlorides, AnhydridesDiamide ncert.nic.in
Nitro Group Selective ReductionHydrazine Hydrate, ZnAmine researchgate.netresearchgate.net
Selective ReductionTrichlorosilane, BaseAmine rsc.orggoogle.com
Nucleophilic AdditionChelated EnolatesN-Arylhydroxylamine organic-chemistry.org
Acetamide Linkage HydrolysisAcid or BaseAmine, Acetic Acid patsnap.com
ReductionLiAlH₄Ethylamine Derivative ncert.nic.in
α-ArylationAryl Chlorides, Pd-Catalystα-Aryl Acetamide nih.gov

Modifications of the Acetamide Linkage

The acetamide group also presents opportunities for chemical modification.

Hydrolysis: The amide bond can be cleaved via hydrolysis under either acidic or basic conditions. This reaction regenerates the parent amine (in this case, 2,4-diaminonitrobenzene) and acetic acid, effectively reversing the acetylation step. patsnap.com

Reduction: Strong reducing agents like lithium aluminium hydride (LiAlH₄) can reduce the amide carbonyl group to a methylene (B1212753) group, converting the acetamide moiety into an N-ethyl-amine derivative. ncert.nic.in

α-Arylation: The α-carbon of the acetamide (the CH₂ group) can be functionalized. For instance, palladium-catalyzed direct intermolecular α-arylation allows for the coupling of aryl chlorides at this position, creating a more complex side chain. nih.gov

Advanced Spectroscopic and Crystallographic Investigations of 2 2 Amino 4 Nitrophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR provides fundamental information about the types and number of protons and carbons in a molecule. While specific experimental data for 2-(2-Amino-4-nitrophenyl)acetamide is not widely published, data from its isomer, p-nitroacetanilide, and related compounds allow for a reliable prediction of its spectral features. nih.govblogspot.com

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the acetyl methyl protons. The aromatic region would display a complex splitting pattern due to the positions of the three substituents on the phenyl ring. The protons on the aromatic ring are anticipated to appear as doublets and a doublet of doublets. The amine (NH₂) protons and the amide (NH) proton are exchangeable and may appear as broad singlets. The methyl (CH₃) protons of the acetamide (B32628) group would be visible as a sharp singlet, typically in the upfield region around 2.1-2.3 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon environments. For this compound, eight distinct carbon signals are expected: six for the aromatic ring and two for the acetamide group (the carbonyl and the methyl carbon). The chemical shifts are heavily influenced by the electron-withdrawing nitro group and the electron-donating amino group. The carbon atom attached to the nitro group would be shifted significantly downfield, while the carbon attached to the amino group would be shifted upfield compared to an unsubstituted benzene (B151609) ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Acetyl CH₃~2.2 (singlet)~25
Aromatic CH~6.8 - 8.0 (multiplets)~115 - 150Pattern depends on specific proton coupling.
Amine NH₂Broad, variable-Position and intensity are solvent-dependent.
Amide NHBroad, variable-Position and intensity are solvent-dependent.
Carbonyl C=O-~169
Aromatic C-NH₂-~150
Aromatic C-NHAc-~125
Aromatic C-NO₂-~140

Two-dimensional (2D) NMR techniques are essential for unambiguously piecing together the molecular puzzle by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH and ³JHH). For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their positions relative to one another on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. youtube.com This is invaluable for assigning carbon signals. For instance, the signal from the acetyl methyl protons in the ¹H spectrum would show a cross-peak to the methyl carbon signal in the ¹³C spectrum. Similarly, each aromatic proton would correlate to its directly bonded aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the structural puzzle by showing long-range correlations (typically 2-3 bonds) between protons and carbons. This technique is crucial for connecting molecular fragments. Key expected correlations for this compound would include:

A correlation between the amide NH proton and the carbonyl carbon (²JCH).

Correlations from the acetyl methyl protons to the carbonyl carbon (²JCH).

Correlations from the aromatic protons to neighboring carbons, helping to definitively place the substituents on the ring. For example, the proton at position 3 would show a correlation to the carbon bearing the acetamide group (C1).

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

The IR spectrum of this compound is dominated by the characteristic absorption bands of its three key functional groups. Data from the closely related isomer, p-nitroacetanilide, shows characteristic peaks that can be used for comparison. spectrabase.com

Amino Group (-NH₂): The N-H stretching of the primary amine typically appears as two distinct bands in the region of 3300-3500 cm⁻¹. youtube.com

Nitro Group (-NO₂): This group is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found near 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

Acetamide Group (-CONH-): This group gives rise to several strong absorptions. The N-H stretch appears around 3200-3300 cm⁻¹. The most prominent is the C=O (Amide I) stretching vibration, which is typically observed in the range of 1650-1680 cm⁻¹. The N-H bend (Amide II) is found around 1550-1620 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Primary AmineN-H Stretch3300 - 3500Two medium peaks
AmideN-H Stretch3200 - 3300Medium, broad peak
AmideC=O Stretch (Amide I)1650 - 1680Strong, sharp peak
AmideN-H Bend (Amide II)1550 - 1620Medium to strong peak
NitroAsymmetric N=O Stretch1500 - 1560Strong peak
NitroSymmetric N=O Stretch1300 - 1360Strong peak
Aromatic RingC=C Stretch1450 - 1600Multiple medium to weak peaks
Aromatic RingC-H Bending (out-of-plane)750 - 900Strong peaks indicative of substitution pattern

Hydrogen bonding significantly influences the position and shape of IR absorption bands. youtube.comyoutube.com In the solid state or in concentrated solutions, intermolecular hydrogen bonding can occur between the amide N-H group of one molecule and the nitro or carbonyl oxygen of another. The primary amine group can also act as a hydrogen bond donor. These interactions typically cause the N-H and C=O stretching frequencies to shift to lower wavenumbers (red-shift) and the peaks to become broader and more intense compared to a non-hydrogen-bonded state (e.g., in a dilute solution with a non-polar solvent). youtube.comyoutube.com Analyzing these shifts provides valuable insight into the intermolecular forces governing the compound's physical properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₈H₉N₃O₃), the exact mass is 195.0644 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 195.

The fragmentation of the molecule under mass spectrometric conditions would likely proceed through several characteristic pathways. Common fragmentation patterns for aromatic nitro compounds and amides include: libretexts.orgnist.govchegg.com

Loss of NO₂: A peak corresponding to the loss of a nitro group (46 Da) would be expected at m/z 149.

Loss of a Ketene (B1206846) (CH₂=C=O): Cleavage of the amide group can lead to the loss of ketene (42 Da), resulting in a fragment ion of 2-amino-4-nitroaniline at m/z 153.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the CH₂ group.

Further Fragmentation: Subsequent losses of small, stable molecules like CO (28 Da) and HCN (27 Da) from the primary fragment ions can also be observed, providing further clues to the original structure. For example, the m/z 153 fragment could lose NO₂ to give a fragment at m/z 107.

These fragmentation pathways provide a unique fingerprint that confirms the identity and structure of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule.

For this compound, with a molecular formula of C8H9N3O3, the predicted monoisotopic mass is 195.06439 Da. uni.lu HRMS analysis provides experimental data that can be compared to this theoretical value to confirm the compound's identity. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have also been calculated for various adducts of the compound. uni.lu These predictions serve as a valuable reference for experimental HRMS and ion mobility studies.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]+ 196.07167 136.9
[M+Na]+ 218.05361 143.6
[M-H]- 194.05711 140.7
[M+NH4]+ 213.09821 154.7
[M+K]+ 234.02755 138.2
[M+H-H2O]+ 178.06165 135.2
[M+HCOO]- 240.06259 163.8

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used to confirm the identity and assess the purity of chemical compounds.

The analysis of this compound can be performed using a reverse-phase (RP) HPLC method. sielc.com A common mobile phase for this analysis consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications where the eluent is introduced into a mass spectrometer, a volatile acid such as formic acid is used instead of phosphoric acid to ensure compatibility with the MS detector. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

X-ray Diffraction (XRD) Crystallography

X-ray diffraction crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This provides definitive information about the molecular structure and how molecules pack together in the solid state.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Analysis of Intermolecular Interactions in Crystal Packing (e.g., N–H⋯O hydrogen bonds, π-stacking)

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal structure. Based on the functional groups present in the molecule (amino, nitro, and acetamide groups), several types of interactions are expected:

N–H⋯O Hydrogen Bonds: The amino group (–NH2) and the amide N–H group can act as hydrogen bond donors, while the oxygen atoms of the nitro group (–NO2) and the carbonyl group (C=O) of the acetamide can act as hydrogen bond acceptors. These N–H⋯O hydrogen bonds are a significant force in the crystal packing of related nitro-substituted acetanilides, often forming chains or more complex networks. nih.govnih.goviucr.org In some structures, these interactions can lead to the formation of dimeric motifs. nih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. nih.govmdpi.com It maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is often visualized with a dnorm property, which highlights regions of close contact.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Formic Acid

Computational and Theoretical Analysis of this compound Remains Largely Unexplored

A comprehensive review of published scientific literature reveals a significant gap in the computational and theoretical chemistry studies specifically focused on the compound This compound . Despite the availability of advanced computational methods that provide deep insights into molecular properties, detailed research findings and specific data for this particular molecule are not present in the accessible scientific domain. Therefore, the generation of a detailed article covering the requested quantum chemical calculations, molecular surface analyses, and reactivity predictions is not currently possible.

Computational chemistry is a powerful tool for understanding the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT) are routinely used for geometry optimization and exploring electronic structures. nih.govxisdxjxsu.asia Analysis of Frontier Molecular Orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) helps in understanding chemical reactivity and kinetic stability. nih.govresearchgate.net A small HOMO-LUMO energy gap, for instance, often indicates high chemical reactivity. nih.gov

Further computational techniques provide even deeper insights:

Molecular Electrostatic Potential (MEP) Surface Analysis: This method is crucial for identifying the sites on a molecule that are susceptible to electrophilic and nucleophilic attack, visualized through color-coded maps of electron density. researchgate.netresearchgate.nettci-thaijo.org

Natural Bond Orbital (NBO) Analysis: NBO analysis explains the Lewis-like bonding patterns, hybridization, and the effects of electron delocalization and hyperconjugative interactions within a molecule. uni-muenchen.dematerialsciencejournal.orgwikipedia.org It quantifies the stabilization energy arising from charge transfer between occupied (donor) and unoccupied (acceptor) orbitals. materialsciencejournal.orgwisc.edu

Predictive Modeling of Chemical Reactivity: By combining data from HOMO-LUMO energies, MEP, and NBO analyses, global and local reactivity descriptors (like chemical potential, hardness, and softness) can be calculated to predict how a molecule will behave in a chemical reaction. researchgate.netresearchgate.net

Conformational Analysis and Intramolecular Interactions: These studies explore the different spatial arrangements (conformations) of a molecule and the internal forces, such as hydrogen bonds, that stabilize them. researchgate.netnih.gov

While extensive research employing these methods has been conducted on various related acetamide and nitrophenyl derivatives, researchgate.netresearchgate.netmdpi.com the specific compound This compound appears to have been overlooked in the computational research landscape. Without dedicated studies that perform these calculations, any attempt to create data tables or detail specific research findings would be speculative and not scientifically rigorous. The execution of new, original DFT, MEP, and NBO calculations is required to generate the specific data needed to fulfill the requested article outline.

Computational and Theoretical Chemistry Studies on 2 2 Amino 4 Nitrophenyl Acetamide

Computational Approaches to Structure-Activity/Property Relationships

Detailed research findings and data tables for 2-(2-Amino-4-nitrophenyl)acetamide are not available in the current scientific literature.

Applications of 2 2 Amino 4 Nitrophenyl Acetamide As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

2-(2-Amino-4-nitrophenyl)acetamide serves as a foundational precursor for creating more elaborate organic molecules. The presence of the primary amino group and the nitro group on the phenyl ring allows for sequential reactions. A common and crucial transformation is the reduction of the nitro group to a second amino group. This in-situ generation of a diamino-phenyl derivative is a key step that opens pathways to numerous classes of compounds. This diamine intermediate is highly reactive and can be readily condensed with other reagents to form larger, more complex structures, including those with significant biological or material science applications.

For instance, this compound is an impurity of Clonazepam, an antiepileptic agent, indicating its role in related synthetic pathways. chemicalbook.com The strategic placement of its functional groups makes it an important starting material for molecules used in medicinal chemistry and other areas of organic synthesis. researchgate.net

Role in Heterocyclic Synthesis (e.g., Quinoxaline Derivatives, Pyrrole Derivatives)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound is a key player in the creation of these valuable structures.

Quinoxaline Derivatives: Quinoxalines, which consist of a benzene (B151609) ring fused to a pyrazine ring, are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anticonvulsant properties. researchgate.net The most effective method for synthesizing the quinoxaline core is the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound. nih.gov

This compound is an ideal precursor for this process. The synthesis involves the following key step:

Reduction of the Nitro Group: The nitro group at the 4-position is reduced to a primary amine. This reaction transforms the starting material into an N-(2,4-diaminophenyl)acetamide intermediate.

Cyclocondensation: This resulting ortho-phenylenediamine derivative is then reacted with a dicarbonyl compound. The two amino groups condense with the two carbonyl groups to form the pyrazine ring, resulting in a substituted quinoxaline.

This method provides a reliable route to biologically active quinoxaline derivatives, which are investigated for various therapeutic applications. nih.govnih.gov

Pyrrole Derivatives: While direct synthesis of pyrroles from this compound is less commonly documented, its derivatives can participate in reactions to form various heterocyclic systems. The amino groups of its reduced form can react with other reagents in multi-component reactions, which are efficient methods for generating molecular diversity and synthesizing complex heterocyclic libraries. frontiersin.org

Intermediate in the Formation of Dye and Pigment Precursors

Aromatic nitro and amino compounds are fundamental building blocks in the synthesis of dyes and pigments. jcbsc.org Related compounds, such as N-(4-nitrophenyl)acetamide, are known intermediates in the production of some dyes. jcbsc.orgwikipedia.org The chromophoric properties of the nitrophenyl moiety in this compound, combined with the reactive amino group, make it a suitable precursor for azo dyes.

The synthesis typically involves:

Diazotization: The primary amino group on the benzene ring is converted into a diazonium salt using nitrous acid.

Coupling Reaction: The resulting diazonium salt is then reacted with a coupling component (such as a phenol (B47542) or another aromatic amine) to form an azo compound, which is the basic structure of many vibrant dyes.

The specific substitution pattern on the this compound molecule can be used to tune the color and properties of the final dye product.

Scaffolds for Functional Material Research (e.g., Optoelectronic Devices)

The structural framework of this compound and its derivatives holds potential in the field of materials science. Analogous compounds with nitro and amino functionalities on a phenyl ring are incorporated into polymers to enhance properties like thermal stability and UV absorption, making them suitable for specialized coatings and optical materials. vulcanchem.com

The conjugated pi-system of the aromatic ring, along with the electron-donating amino group and electron-withdrawing nitro group, can give rise to interesting electronic and photophysical properties. These characteristics are desirable for the development of:

Non-Linear Optical (NLO) Materials: Molecules with significant charge separation and delocalization can exhibit NLO properties, which are useful in optoelectronic devices.

Fluorescent Sensors: The fluorescence properties of complex molecules derived from this scaffold can be sensitive to their environment, allowing them to be developed as chemical sensors. mdpi.com

Research in this area focuses on synthesizing polymers and macrocycles from such building blocks to create novel materials with tailored electronic and optical characteristics.

Reference Standard in Chemical Research

In analytical chemistry, reference standards are crucial for ensuring the accuracy and reliability of measurements. A reference standard is a highly purified compound used to calibrate analytical instruments and to identify and quantify other substances. While this compound is primarily known as a synthetic intermediate, it is also available from commercial suppliers as a chemical for research purposes. chemexper.comachemblock.com Its distinct chemical structure and properties allow it to be used in the identification of impurities and byproducts in the synthesis of more complex molecules, such as pharmaceuticals. chemicalbook.com

Mechanistic Studies of Chemical Reactivity and Transformation Pathways

Oxidation Reactions of the Amino Group

The amino group of 2-(2-Amino-4-nitrophenyl)acetamide is susceptible to oxidation, a common reaction for aromatic amines. While specific studies on the oxidation of this particular compound are not extensively detailed in the provided search results, general principles of aromatic amine oxidation can be applied. Oxidation can lead to a variety of products, including nitroso, nitro, and azoxy compounds, depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents can convert the amino group into a nitro group, while milder conditions might yield dimeric or polymeric materials. The presence of the electron-withdrawing nitro group on the same ring would likely influence the oxidation potential of the amino group, making it less susceptible to oxidation compared to aniline (B41778).

Reduction Reactions of the Nitro Group

The reduction of the nitro group is a synthetically important transformation of this compound, converting it into a diamino derivative. This transformation is a key step in the synthesis of various heterocyclic compounds and other complex organic molecules. The reduction can be achieved through several methods, each with its own mechanistic pathway.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel, in the presence of hydrogen gas. commonorganicchemistry.commasterorganicchemistry.com The reaction is heterogeneous, occurring on the surface of the metal catalyst. youtube.com

The mechanism of catalytic hydrogenation involves the following key steps:

Adsorption of Reactants: Both the nitro compound and hydrogen gas adsorb onto the surface of the metal catalyst. youtube.com This interaction weakens the N-O bonds of the nitro group and the H-H bond of the hydrogen molecule. youtube.comyoutube.com

Hydrogen Atom Transfer: Hydrogen atoms are transferred from the catalyst surface to the nitro group in a stepwise manner. youtube.com This process involves the formation of several intermediates, such as nitroso and hydroxylamino species, before the final amine is formed.

Desorption of Product: Once the reduction is complete, the resulting amino compound desorbs from the catalyst surface, allowing the catalyst to facilitate further reactions. youtube.com

The choice of catalyst can influence the selectivity of the reduction, especially in molecules with multiple reducible functional groups. commonorganicchemistry.com For instance, Raney nickel is often preferred for substrates where dehalogenation is a concern. commonorganicchemistry.com

Table 1: Common Catalysts for Nitro Group Reduction

Catalyst Advantages Disadvantages
Palladium on Carbon (Pd/C) High activity and selectivity. Can cause dehalogenation. commonorganicchemistry.com
Platinum (Pt) Effective for a wide range of substrates. Can be expensive.
Raney Nickel Useful when dehalogenation is a concern. commonorganicchemistry.com Can be pyrophoric.

Metal-Acid Reductions (e.g., Bechamp Reduction)

Metal-acid reduction systems provide an alternative to catalytic hydrogenation for converting nitro groups to amines. The Béchamp reduction, which traditionally uses iron metal in the presence of an acid like hydrochloric acid, is a classic example. masterorganicchemistry.com Other metals such as tin (Sn) and zinc (Zn) in acidic media are also effective. commonorganicchemistry.commasterorganicchemistry.com

The general mechanism for metal-acid reductions involves the following:

Electron Transfer: The metal (e.g., Fe, Sn, Zn) acts as a reducing agent, donating electrons to the nitro group.

Protonation: The acidic medium provides protons (H+) that protonate the oxygen atoms of the nitro group, facilitating their removal as water.

Stepwise Reduction: The reduction proceeds through intermediates like nitroso and hydroxylamine (B1172632) derivatives, similar to catalytic hydrogenation.

These methods are often advantageous due to their low cost and the mildness of the reaction conditions, which can tolerate other functional groups. commonorganicchemistry.com For example, tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound contains both activating and deactivating substituents, which direct the position of incoming electrophiles. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. The acetamido group is a moderate activating group and also an ortho-, para-director.

When considering electrophilic aromatic substitution (SEAr) on this molecule, the directing effects of these groups are competitive. The powerful activating effect of the amino group generally dominates, directing incoming electrophiles to the positions ortho and para to it. However, the position para to the amino group is already occupied by the nitro group. Therefore, electrophilic substitution is most likely to occur at the position ortho to the amino group (and meta to the nitro group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org For example, nitration involves the reaction with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comyoutube.com The regiochemical outcome of such reactions on this compound would be determined by the combined electronic and steric effects of the existing substituents.

Cyclocondensation Reaction Regioselectivity

This compound can participate in cyclocondensation reactions, where its bifunctional nature (possessing both an amino group and an active methylene (B1212753) group in the acetamide (B32628) side chain) allows for the formation of heterocyclic rings. The regioselectivity of these reactions, meaning the specific orientation in which the rings are formed, is a critical aspect.

In one study, the reaction of N-(2-amino-4-nitrophenyl)acetamide with an α-ketoacid was observed to proceed through an amide intermediate. beilstein-journals.org This suggests that the initial nucleophilic attack occurs from the amino group onto the ketoacid. Subsequent cyclization would then involve the acetamide portion of the molecule. The regioselectivity is governed by the relative reactivity of the different nucleophilic and electrophilic centers within the reacting molecules. Computational studies, such as determining HOMO coefficients and charge densities, can be used to rationalize the observed regioselectivity in such cyclization reactions. nih.gov

Analytical Research Methodologies for 2 2 Amino 4 Nitrophenyl Acetamide

Chromatographic Techniques for Purity and Separation

Chromatography is an indispensable tool for the analysis of "2-(2-Amino-4-nitrophenyl)acetamide." Various chromatographic methods are utilized to assess the purity of the compound and to separate it from starting materials, by-products, and other impurities.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the analysis of "this compound". sielc.com A common RP-HPLC method for this compound utilizes a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. sielc.comnih.gov The buffer is often an acidic solution, like dilute phosphoric acid or formic acid, to ensure the compound is in a single ionic form, leading to sharp and symmetrical peaks. sielc.com

Method development for "this compound" involves optimizing several parameters to achieve the desired separation. These parameters include the type of stationary phase, the composition of the mobile phase (the ratio of organic solvent to buffer), the pH of the buffer, the column temperature, and the flow rate. The detection wavelength is also a critical parameter, typically set at a value where the compound exhibits maximum absorbance to ensure high sensitivity.

A typical isocratic RP-HPLC method for the analysis of "this compound" might employ the following conditions:

ParameterCondition
Column ODS Intersil-C8 (150 x 4.6 mm, 5.0 µm)
Mobile Phase Acetonitrile : 0.05% Orthophosphoric Acid (pH 3.5) (70:30 v/v)
Flow Rate 1 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
This table presents a hypothetical set of RP-HPLC conditions based on established methods for similar compounds. nih.gov

For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase is replaced with a volatile acid like formic acid to ensure compatibility with the MS interface. sielc.com This liquid chromatography method is also scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage over traditional HPLC for the analysis of "this compound" by providing faster analysis times and improved resolution. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires a specialized UPLC system capable of handling the higher backpressures.

The principles of method development for UPLC are similar to those for HPLC, but the shorter analysis times allow for more rapid optimization of separation conditions. The use of smaller particle columns in UPLC leads to sharper peaks and greater sensitivity, making it an ideal technique for high-throughput screening and the analysis of complex mixtures containing "this compound". sielc.comsielc.com Columns with 3 µm particles are available for fast UPLC applications. sielc.comsielc.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions that produce "this compound". youtube.com By spotting the reaction mixture onto a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized. youtube.com

A suitable solvent system (mobile phase) is chosen to achieve good separation between the starting materials, the product, and any by-products. The spots are visualized under UV light or by using a staining agent. The relative retention factor (Rf) values of the spots provide a qualitative assessment of the reaction's progress. youtube.com TLC is an invaluable tool for quickly determining the optimal reaction time and for preliminary purity assessment of the crude product. youtube.com

Method Validation in Chemical Research (e.g., Linearity, Reproducibility)

Validation of the analytical methods used for "this compound" is crucial to ensure that the results are reliable and reproducible. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key parameters for method validation include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range. This is typically assessed by preparing a series of calibration standards and plotting the response versus the concentration. A good linearity is indicated by a correlation coefficient (R²) close to 1. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained when the analysis is performed by the same analyst on the same day using the same equipment. nih.gov

Intermediate Precision (Inter-day precision): The precision obtained when the analysis is performed in the same laboratory but on different days, by different analysts, or with different equipment. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

The validation of an HPLC method for a similar compound, 2-amino-5-nitrophenol, demonstrated good linearity (r² = 0.9992–0.9999), high accuracy (93.1–110.2%), and good precision (1.1–8.1%), which are the benchmarks for a validated analytical method. nih.gov

Impurity Profiling and Isolation in Synthetic Batches

Impurity profiling is the identification and quantification of all potential impurities present in a synthetic batch of "this compound." This is a critical step in the quality control of the compound, as impurities can affect its chemical and physical properties.

RP-HPLC and UPLC methods are the primary techniques used for impurity profiling. A well-developed chromatographic method should be able to separate the main compound from all potential impurities. The impurities can be identified by comparing their retention times with those of known standards or by using mass spectrometry (MS) coupled with the chromatographic system (LC-MS).

Once impurities are detected, it may be necessary to isolate them for structural elucidation. Preparative HPLC is a technique used to isolate larger quantities of impurities. sielc.comsielc.com The collected fractions containing the isolated impurities can then be analyzed by various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to determine their chemical structures.

Common impurities in the synthesis of related nitrophenyl acetamide (B32628) compounds can include starting materials, reagents, and by-products from side reactions. For example, in the synthesis of Nizatidine, an impurity, 2-(dimethyl amino) thioacetamide, was identified and quantified using RP-HPLC. researchgate.net Similarly, for "this compound," potential impurities could arise from the starting materials or from side reactions such as over-acetylation or incomplete nitration.

A systematic approach to impurity profiling ensures the quality and safety of "this compound" for its intended research applications.

Derivatization Strategies and Functional Group Transformations for Research Purposes

Systematic Introduction of Substituents on the Phenyl Ring

The aromatic core of 2-(2-Amino-4-nitrophenyl)acetamide is amenable to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents that can significantly influence the molecule's electronic and steric properties. The existing amino and acetamido groups are ortho-, para-directing, while the nitro group is a meta-director. The interplay of these directing effects, along with steric hindrance, will govern the regioselectivity of substitution reactions.

Common electrophilic substitution reactions that can be applied include:

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring can be achieved using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) are effective reagents for this purpose. nih.govresearchgate.net The synthesis of related halogenated nitroacetanilides has been reported, providing a basis for these transformations. nih.gov

Nitration: Further nitration of the ring can be accomplished using a nitrating mixture (a combination of nitric acid and sulfuric acid). masterorganicchemistry.comyoutube.comyoutube.comprepchem.combyjus.comresearchgate.net The position of the incoming nitro group will be directed by the existing substituents.

Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions can introduce alkyl and acyl groups, respectively, onto the phenyl ring, although the presence of the deactivating nitro group can make these reactions challenging.

Table 1: Potential Phenyl Ring Substitutions and Corresponding Reagents

Substitution ReactionReagent(s)Potential Product
ChlorinationN-Chlorosuccinimide (NCS)2-(2-Amino-5-chloro-4-nitrophenyl)acetamide
BrominationN-Bromosuccinimide (NBS)2-(2-Amino-5-bromo-4-nitrophenyl)acetamide
IodinationN-Iodosuccinimide (NIS)2-(2-Amino-5-iodo-4-nitrophenyl)acetamide
NitrationHNO₃/H₂SO₄2-(2-Amino-4,6-dinitrophenyl)acetamide

Modification of the Acetamide (B32628) Nitrogen

N-Alkylation: The acetamide nitrogen can be alkylated using alkyl halides in the presence of a suitable base. researchgate.netrsc.org Studies on the N-alkylation of anilines and other amides have shown that bases like cesium fluoride-celite can effectively promote this transformation. researchgate.net While N-alkylation of 4-nitroaniline (B120555) derivatives has been shown to sometimes decrease basicity, the synthetic route is well-established. rsc.org

N-Arylation: Copper-catalyzed Chan-Lam coupling provides a method for the N-arylation of amides using aryl boronic acids. rsc.org This reaction allows for the introduction of various substituted aryl groups, significantly expanding the structural diversity of the parent compound. Room temperature N-arylation of amino acids using copper(I) and a β-diketone ligand has also been demonstrated, offering a mild synthetic route. rsc.org

Conversion of Amino and Nitro Groups into Other Functional Moieties

The amino and nitro groups are highly versatile functionalities that can be converted into a wide range of other chemical entities, providing access to a diverse library of analogs. nih.gov

Transformations of the Amino Group:

Diazotization: The primary aromatic amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). rsc.org This diazonium intermediate is highly valuable as it can be subsequently replaced by a variety of nucleophiles in Sandmeyer-type reactions, introducing functionalities such as -OH, -Cl, -Br, -CN, and -F.

Acylation and Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides.

Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro compounds, although controlling the oxidation state can be challenging.

Transformations of the Nitro Group:

Reduction to an Amine: The nitro group can be reduced to a primary amine using a variety of reducing agents. wikipedia.orgcommonorganicchemistry.comresearchgate.net Common methods include catalytic hydrogenation (e.g., with Pd/C or Raney Nickel), or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). prepchem.comorganic-chemistry.orgwikipedia.orgdavidpublisher.com The resulting diamino derivative opens up further avenues for derivatization. The selective reduction of one nitro group in a dinitro compound is also possible using reagents like sodium sulfide (B99878). commonorganicchemistry.com

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) or a nitroso group. wikipedia.org

Table 2: Key Functional Group Interconversions

Starting GroupTarget GroupReagent(s)
Amino (-NH₂)Diazonium (-N₂⁺)NaNO₂/HCl
Amino (-NH₂)Hydroxyl (-OH)1. NaNO₂/HCl; 2. H₂O, heat
Amino (-NH₂)Chloro (-Cl)1. NaNO₂/HCl; 2. CuCl
Nitro (-NO₂)Amino (-NH₂)H₂/Pd-C or Fe/HCl
Nitro (-NO₂)Hydroxylamine (-NHOH)Zn/NH₄Cl

Synthesis of Analogs for Comparative Chemical Studies

The synthesis of a series of structurally related analogs is a cornerstone of medicinal chemistry and materials science, allowing for the systematic investigation of structure-activity relationships (SAR). By modifying specific parts of the this compound molecule, researchers can probe the influence of various structural features on its chemical and biological properties.

For instance, the synthesis of analogs with different substituents on the phenyl ring can elucidate the role of electronic effects and steric bulk. An example of a related analog that has been synthesized is 2-Amino-N-(2-benzoyl-4-nitrophenyl)acetamide. nih.gov The preparation of libraries of related compounds, such as N-(4-nitrophenyl)acetamide derivatives, allows for broader screening and analysis. researchgate.net The synthesis of N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-hydroxy-2-nitrophenyl)acetamide also provides insight into the effects of alkoxy and hydroxy substitutions. nih.govresearchgate.net

Formation of Chelates or Complexes for Coordination Chemistry Studies

The presence of multiple heteroatoms (N and O) in this compound, particularly the amino group and the carbonyl oxygen of the acetamide moiety, imparts the potential to act as a ligand in coordination chemistry. The formation of metal complexes can dramatically alter the electronic properties, reactivity, and solubility of the parent molecule.

While specific studies on the chelation of this compound are not extensively reported, the coordination chemistry of related amino-amide derivatives and other nitro-containing ligands has been explored. For example, nitronyl-nitroxide ligands derived from o-vanillin have been used to synthesize 2p-3d metal complexes. mdpi.com Similarly, amino acids and their derivatives are well-known to form stable complexes with a variety of metal ions. scielo.br The amino and carboxylate groups of amino acids typically act as bidentate ligands, forming stable chelate rings with metal ions. N,N'-substituted thioureas have also been shown to form complexes with copper, nickel, and zinc. rsc.org Based on these precedents, it is plausible that this compound could coordinate to metal centers, potentially acting as a bidentate or monodentate ligand, opening up possibilities for the design of novel metal-based catalysts or materials.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in a Chemical Context

Correlation of Structural Modifications with Chemical Reactivity

The chemical reactivity of 2-(2-Amino-4-nitrophenyl)acetamide is intricately linked to its structural features. Modifications to any part of the molecule—the amino group, the nitro group, the phenyl ring, or the acetamide (B32628) side chain—can significantly alter its reactivity in various chemical transformations.

The reactivity of aromatic amines is highly dependent on the nature of the substituents on the ring. In nucleophilic aromatic substitution (SNAr) reactions, for instance, the rate of reaction is sensitive to both electronic and steric effects. Studies on related substituted anilines reacting with electrophilic aromatic compounds have shown that electron-donating groups can increase the nucleophilicity of the amine, while bulky ortho substituents can sterically hinder the approach to the reaction center, thereby reducing the reaction rate. unilag.edu.ng For this compound, the ortho-amino group, while electronically activating, can also pose steric hindrance to reactions at the amide nitrogen or adjacent ring positions.

The following table illustrates typical Hammett substituent constants (σ) for groups analogous to those in the target molecule, which can be used to predict their influence on reaction rates.

Table 1: Hammett Substituent Constants for Relevant Functional Groups

SubstituentσmetaσparaNature of Effect
-NH2-0.16-0.66Strongly Electron-Donating
-NO20.710.78Strongly Electron-Withdrawing
-NHCOCH30.12-0.00Moderately Electron-Donating

Modification of the acetamide side chain would also impact reactivity. For example, hydrolysis of the amide bond to yield 2-amino-4-nitroaniline would significantly alter the electronic and steric environment of the amino group, thereby changing its reactivity in subsequent reactions.

Impact of Substituents on Electronic Properties and Aromaticity

The electronic properties and aromaticity of the benzene (B151609) ring in this compound are a direct consequence of the interplay between the electron-donating amino group and the electron-withdrawing nitro and acetamido groups.

The amino group (-NH2) is a strong activating group that donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions. researchgate.net This increases the nucleophilicity of the ring. Conversely, the nitro group (-NO2) is a powerful deactivating group that withdraws electron density from the ring via both inductive and resonance effects, making the ring more electrophilic. researchgate.net The acetamido group (-NHCOCH3) has a more nuanced effect; while the nitrogen atom's lone pair can be donated to the ring, this effect is attenuated by delocalization of the lone pair onto the adjacent carbonyl group. byjus.com

The combined influence of these substituents leads to a complex electronic landscape. The strong electron-donating amino group and the strong electron-withdrawing nitro group in a 1,2,4-substitution pattern create a "push-pull" system, which can lead to significant polarization of the π-electron system.

Aromaticity, a measure of the cyclic delocalization and stability of the π-electron system, is also affected. The Harmonic Oscillator Model of Aromaticity (HOMA) is a commonly used geometric descriptor of aromaticity, where a value of 1 represents the aromaticity of benzene. nih.govacs.org It has been shown that electron-donating groups like -NH2 can decrease the aromaticity of the benzene ring, while electron-withdrawing groups like -NO2 have a smaller effect. nih.gov However, the joint presence of both types of groups can lead to a more significant decrease in aromaticity compared to the individual effects. nih.gov

Computational studies on substituted anilines and nitrobenzenes provide insight into the expected electronic properties of this compound. The following table presents calculated electronic properties for related molecules, illustrating the expected trends.

Table 2: Calculated Electronic Properties of Substituted Benzenes

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)HOMA Index
Aniline (B41778)-5.12-0.115.010.978
Nitrobenzene-6.67-2.983.690.989
p-Nitroaniline-5.98-2.653.330.954

Note: The values presented are representative and sourced from various computational studies on related compounds. The HOMA index is a geometric measure of aromaticity.

Influence of Molecular Geometry on Reaction Pathways

The three-dimensional arrangement of atoms in this compound, its molecular geometry, plays a crucial role in determining its reactivity and the pathways of reactions it undergoes. Steric effects, arising from the spatial arrangement of the substituents, are particularly significant.

The presence of the amino group at the ortho position relative to the acetamido group is expected to cause considerable steric hindrance. This can lead to a non-planar conformation of the acetamido group with respect to the benzene ring. chemzipper.com X-ray crystal structure analysis of related compounds, such as N-(4-methoxy-2-nitrophenyl)acetamide, has shown that the acetamido group can be twisted significantly out of the plane of the phenyl ring, with a torsion angle of approximately 25.4°. nih.gov A similar deviation from planarity is anticipated for this compound due to the steric repulsion between the ortho-amino group and the acetamide moiety.

This non-planar geometry has several important consequences for reaction pathways:

Reduced Resonance: The twisting of the acetamido group out of the plane of the benzene ring disrupts the overlap between the nitrogen lone pair and the π-system of the ring. This diminishes the electron-donating resonance effect of the acetamido group.

Steric Hindrance: The out-of-plane orientation of the acetamido group, along with the presence of the ortho-amino group, can sterically block the approach of reagents to the amide nitrogen or adjacent positions on the ring. This can influence the regioselectivity of reactions such as N-alkylation or acylation.

Intramolecular Hydrogen Bonding: The geometry may allow for the formation of an intramolecular hydrogen bond between the amino group's hydrogen and the carbonyl oxygen of the acetamide group, forming a stable six-membered ring. This would further restrict the conformational freedom of the molecule and influence the reactivity of both the amino and acetamide groups.

The table below summarizes the expected geometric parameters and their influence on reactivity.

Table 3: Predicted Molecular Geometry and its Influence on Reactivity

Geometric FeaturePredicted ObservationInfluence on Reaction Pathways
Acetamido Group Torsion AngleSignificant deviation from planarity with the phenyl ringReduces resonance effects and can direct reagents away from the amide.
Steric Crowding around AmideHigh due to the ortho-amino groupHinders reactions at the amide nitrogen and adjacent ring carbons.
Potential for Intramolecular H-BondPossible between the amino N-H and the carbonyl C=OIncreases conformational rigidity and can decrease the nucleophilicity of the amino group.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Chemical Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. researchgate.netnih.gov For a molecule like this compound, QSAR/QSPR can be employed to estimate various chemical parameters without the need for extensive experimental measurements.

These models are built by establishing a mathematical relationship between a set of molecular descriptors and an observed property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. nih.gov

For nitroaromatic compounds and substituted anilines, several classes of descriptors have been found to be particularly relevant in QSAR/QSPR studies: researchgate.netnih.govresearchgate.net

Electronic Descriptors: These quantify the electronic effects of substituents and include parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO gap, and atomic charges. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic and geometric properties of the molecule, such as dipole moment and polarizability. researchgate.net

Constitutional Descriptors: These include basic information like molecular weight and atom counts. mdpi.com

The table below presents a selection of molecular descriptors that would be relevant for building a QSAR/QSPR model for this compound and its derivatives to predict chemical parameters like reactivity or solubility.

Table 4: Relevant QSAR/QSPR Descriptors for Nitroaromatic Amines

Descriptor ClassSpecific DescriptorPredicted Influence on Chemical Properties
ElectronicELUMO (Lowest Unoccupied Molecular Orbital energy)Lower values often correlate with higher reactivity towards nucleophiles.
ElectronicEHOMO (Highest Occupied Molecular Orbital energy)Higher values can indicate greater nucleophilicity.
ElectronicDipole MomentAffects solubility in polar solvents and intermolecular interactions.
TopologicalWiener IndexRelates to molecular branching and size, impacting physical properties.
Quantum ChemicalMulliken Atomic ChargesIndicates the electron distribution and potential sites for electrophilic/nucleophilic attack.

Exploration of Molecular Recognition Features within Chemical Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking. In a chemical context, the molecular recognition features of this compound dictate its ability to interact selectively with other molecules or ions.

The key functional groups of this compound all contribute to its molecular recognition capabilities:

Amide Group: The N-H proton of the amide is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This allows for the formation of strong and directional hydrogen bonds with complementary molecules.

Amino Group: The -NH2 group has two N-H protons that can act as hydrogen bond donors.

Nitro Group: The oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Aromatic Ring: The π-electron-rich phenyl ring can participate in π-π stacking interactions with other aromatic systems.

These features enable this compound to potentially act as a chemosensor or to form part of larger supramolecular assemblies. nih.gov For instance, the hydrogen bonding capabilities of the amide and amino groups, combined with the electronic changes induced by the nitro group, could allow for the selective binding of certain anions or cations, leading to a detectable signal such as a color change.

The table below outlines the potential molecular recognition interactions for each functional group within this compound.

Table 5: Molecular Recognition Features of this compound

Functional GroupRecognition FeaturePotential Interacting Partners
Amide (-NHCOCH3)Hydrogen Bond Donor (N-H) and Acceptor (C=O)Molecules with complementary hydrogen bond acceptors (e.g., ethers, carbonyls) and donors (e.g., alcohols, amines).
Amino (-NH2)Hydrogen Bond Donor (N-H)Anions, molecules with hydrogen bond acceptor sites.
Nitro (-NO2)Hydrogen Bond Acceptor (O)Molecules with hydrogen bond donor sites.
Phenyl Ringπ-π StackingOther aromatic molecules.

The specific arrangement of these functional groups creates a unique recognition pattern, suggesting that this compound could be a valuable building block in the design of novel chemical sensors and materials with tailored binding properties.

Future Research Directions and Methodological Advancements in 2 2 Amino 4 Nitrophenyl Acetamide Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of 2-(2-Amino-4-nitrophenyl)acetamide is not yet widely documented, presenting an opportunity for the development of novel and efficient synthetic methodologies. Future research could focus on multi-step synthetic pathways starting from readily available precursors.

One potential route could involve the selective nitration of a suitably protected aminophenylacetamide derivative. For instance, starting with N-(2-aminophenyl)acetamide, a regioselective nitration would be required to introduce the nitro group at the para position relative to the amino group. The directing effects of the amino and acetamido groups would need to be carefully considered and controlled. rsc.org

Alternatively, a route starting from 2,4-dinitrophenol (B41442) could be envisioned. This would involve a selective reduction of one nitro group, followed by amidation of the phenolic hydroxyl group and subsequent acetylation. The selective reduction of dinitrophenols is a known process, often utilizing reagents like sodium sulfide (B99878) or catalytic hydrogenation under controlled conditions to yield aminonitrophenols. orgsyn.orggoogle.com A subsequent conversion of the phenol (B47542) to an acetamide (B32628) would complete the synthesis.

A plausible synthetic approach could also start from p-nitroanisole, which can be reduced to p-anisidine, followed by acetylation to form p-acetamino anisole. Nitration of this intermediate would yield 2-nitro-4-acetamino anisole, and a final catalytic hydrogenation could selectively reduce the nitro group to an amino group. google.com

Table 1: Potential Synthetic Strategies for this compound
Starting MaterialKey Transformation StepsPotential Challenges
N-(2-Aminophenyl)acetamideRegioselective nitrationControl of regioselectivity, prevention of over-nitration
2,4-DinitrophenolSelective reduction, amidation, acetylationControl of selective reduction, functional group interconversion
p-NitroanisoleReduction, acetylation, nitration, selective reductionMultiple steps, control of regioselectivity in nitration

In-depth Exploration of Reaction Mechanisms using Advanced Analytical Tools

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The nitration of N-phenylacetamide, a related reaction, proceeds via an electrophilic aromatic substitution mechanism where a nitronium ion (NO2+) is the active electrophile. jcbsc.org The formation of the nitronium ion from a mixture of nitric and sulfuric acids is the first step, followed by its attack on the aromatic ring to form a resonance-stabilized carbocation intermediate. jcbsc.org Deprotonation then yields the final nitrated product. jcbsc.org

Future studies should employ advanced analytical tools to investigate the mechanism of the proposed synthetic routes for this compound. In-situ spectroscopic techniques, such as ReactIR and Raman spectroscopy, can be used to monitor the concentration of reactants, intermediates, and products in real-time. This data can provide valuable insights into the reaction kinetics and help identify any transient or unstable intermediates.

For reactions involving redox processes, such as the selective reduction of a dinitro precursor, electroanalytical techniques can be particularly informative. Cyclic voltammetry could be used to study the redox potentials of the starting materials and intermediates, shedding light on the feasibility of selective reduction.

Application of Advanced Computational Techniques for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, guiding experimental work and providing a deeper understanding of chemical phenomena. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound.

Future computational studies could focus on:

Predicting Reaction Pathways and Transition States: DFT calculations can be used to model the potential energy surfaces of the proposed synthetic reactions, identifying the most likely reaction pathways and the structures of the transition states. This information can help in understanding the factors that control the regioselectivity and efficiency of the reactions.

Simulating Spectroscopic Data: Computed NMR and IR spectra can be compared with experimental data to confirm the structure of the synthesized compound. For example, in related acetamide compounds, the amide carbonyl signal in the 13C NMR spectrum appears around 164-169 ppm. mdpi.com

Investigating Intermolecular Interactions: Hirshfeld surface analysis, derived from crystallographic data, can be used to visualize and quantify intermolecular interactions in the solid state. This can provide insights into the hydrogen bonding patterns and other non-covalent interactions that govern the crystal packing. nih.govnih.gov The analysis of HOMO-LUMO energy gaps can also provide information about the chemical reactivity and kinetic stability of the molecule. nih.gov

Table 2: Potential Computational Studies on this compound
Computational MethodResearch FocusExpected Insights
Density Functional Theory (DFT)Reaction pathways, transition state analysis, spectroscopic predictionUnderstanding of reaction mechanisms, confirmation of molecular structure
Time-Dependent DFT (TD-DFT)Electronic absorption spectraPrediction of UV-Vis absorption maxima
Hirshfeld Surface AnalysisIntermolecular interactionsVisualization and quantification of crystal packing forces

Investigation of Solid-State Chemical Behavior and Polymorphism

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical area of study in materials science and pharmaceuticals. allfordrugs.com The presence of both hydrogen bond donors (amino and amide N-H) and acceptors (nitro and carbonyl oxygens) in this compound suggests a high propensity for forming various hydrogen-bonded networks, which could lead to polymorphism.

Studies on related nitroacetanilide compounds have shown that the conformation of the molecule, particularly the twisting of the nitro and acetamido groups relative to the phenyl ring, can significantly influence the crystal packing and result in different polymorphs with distinct colors and properties. brunel.ac.uk For example, 4-methyl-2-nitroacetanilide exists in at least three polymorphic forms. brunel.ac.uk Similarly, 2-(4-nitrophenyl)acetic acid is known to exist in at least two polymorphic forms with different molecular conformations and intermolecular contacts. researchgate.net

Future research should systematically investigate the polymorphism of this compound by employing various crystallization techniques (e.g., slow evaporation from different solvents, cooling crystallization, vapor diffusion). The resulting crystalline forms should be characterized using single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR. Understanding the thermodynamic relationships between different polymorphs is also a key research objective.

Utilization in Supramolecular Chemistry and Self-Assembly Research

The molecular structure of this compound makes it an excellent candidate for applications in supramolecular chemistry and the design of self-assembling systems. The presence of multiple hydrogen bonding sites, coupled with the potential for π-π stacking interactions involving the aromatic ring, could be exploited to create well-defined supramolecular architectures.

Amino acids and their derivatives are known to form a variety of self-assembled nanostructures, including hydrogels, through non-covalent interactions. mdpi.com The amino and acetamido groups in this compound provide a platform for similar self-assembly processes.

Future research in this area could explore:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.